Sodium hydrogen cyanamide

Catalog No.
S9044065
CAS No.
19981-17-0
M.F
CH2N2Na
M. Wt
65.030 g/mol
Availability
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Sodium hydrogen cyanamide

CAS Number

19981-17-0

Product Name

Sodium hydrogen cyanamide

Molecular Formula

CH2N2Na

Molecular Weight

65.030 g/mol

InChI

InChI=1S/CH2N2.Na/c2-1-3;/h2H2;

InChI Key

JWEKFMCYIRVOQZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)N.[Na]

Sodium hydrogen cyanamide is an inorganic compound with the formula NaHNCN. It is a colorless, hygroscopic solid that is highly reactive and serves as a versatile reagent in various chemical syntheses. Sodium hydrogen cyanamide is derived from cyanamide, which is a simple organic compound containing both nitrogen and carbon. Its unique structure allows it to participate in a variety of

  • Hydrolysis: When exposed to water, sodium hydrogen cyanamide can hydrolyze to form ammonia and cyanamide.
  • Reactions with Acids: It reacts readily with acids to produce hydrogen cyanide, a highly toxic gas. For example:
    NaHNCN+H+HCN+Na+\text{NaHNCN}+\text{H}^+\rightarrow \text{HCN}+\text{Na}^+
  • Condensation Reactions: Sodium hydrogen cyanamide can act as a nucleophile, participating in condensation reactions with various electrophiles, leading to the formation of more complex nitrogen-containing compounds .

Sodium hydrogen cyanamide has been studied for its biological activities, particularly in relation to its role as a plant growth regulator and its potential therapeutic applications. It has been noted for its ability to stimulate plant growth and improve yields in agricultural settings. Additionally, studies suggest it may have effects on metabolic pathways in animals, although its use in human medicine is limited due to toxicity concerns associated with its hydrolysis product, hydrogen cyanide .

The synthesis of sodium hydrogen cyanamide can be achieved through several methods:

  • Reaction with Sodium Hydroxide: The most common method involves reacting cyanamide with sodium hydroxide in an aqueous solution:
    Cyanamide+NaOHNaHNCN+H2O\text{Cyanamide}+\text{NaOH}\rightarrow \text{NaHNCN}+\text{H}_2\text{O}
    This process typically requires careful control of temperature and concentration to ensure high purity of the final product .
  • Alcoholic Synthesis: Sodium hydrogen cyanamide can also be synthesized by reacting cyanamide with sodium methylate or sodium ethylate in alcoholic solvents .
  • Spray Drying: After synthesis, the product can be concentrated using spray drying techniques to produce a fine powder suitable for various applications .

Sodium hydrogen cyanamide finds numerous applications across different fields:

  • Agriculture: Used as a plant growth regulator to enhance crop yields.
  • Chemical Synthesis: Serves as a reagent in the synthesis of pharmaceuticals and other organic compounds, including those used in the production of herbicides and fungicides.
  • Bleaching Agents: Acts as an activator for hydrogen peroxide in oxidative bleaching processes .

Studies on the interactions of sodium hydrogen cyanamide have focused on its reactivity with various substrates. For instance, it has been shown to generate cyanonitrene when reacted with tert-butyl hypochlorite and tertiary amines, indicating its potential utility in organic synthesis . Additionally, its interactions with activated methylene compounds have been explored, revealing pathways for synthesizing complex nitrogenous compounds .

Sodium hydrogen cyanamide shares structural similarities with other cyanamides and nitrogen-containing compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Sodium CyanideNaCNHighly toxic; primarily used in gold mining; releases hydrogen cyanide upon acid treatment.
Calcium CyanamideCaCN₂Used as a fertilizer; less soluble than sodium hydrogen cyanamide.
Dicyandiamide(NH₂)₂C=N-C(NH₂)₂Dimer of cyanamide; used as a slow-release nitrogen fertilizer; more stable than sodium hydrogen cyanamide.
CyanamideH₂N-C≡NParent compound; highly reactive; used in various organic syntheses.

Sodium hydrogen cyanamide is unique due to its specific reactivity patterns and applications as both an agricultural agent and a versatile reagent in chemical synthesis.

Systematic IUPAC Nomenclature and CAS Registry

Sodium hydrogen cyanamide is systematically named sodium cyanoazanide under IUPAC guidelines, reflecting its composition as a sodium salt of the cyanamide anion. Its CAS Registry Number, 17292-62-5, is universally recognized across chemical databases and regulatory frameworks. The compound’s identity is further corroborated by its PubChem CID (4293993) and InChIKey (MBEGFNBBAVRKLK-UHFFFAOYSA-N), which provide unambiguous identifiers for computational and experimental referencing.

Molecular Formula and Structural Isomerism

The molecular formula of sodium hydrogen cyanamide is CHN₂Na, with a molecular weight of 64.02 g/mol. Structural analysis reveals a linear cyanamide ion ([NH–C≡N]⁻) coordinated to a sodium cation ([Na+])(Fig. 1). The absence of stereocenters or chiral centers in its structure precludes geometric or optical isomerism, distinguishing it from other cyanamide derivatives that exhibit stereochemical complexity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number17292-62-5
Molecular FormulaCHN₂Na
Molecular Weight64.02 g/mol
SMILES[Na+].[NH-]C#N
Solubility (H₂O, 20°C)800 g/L

Historical Evolution of Terminology in Cyanamide Chemistry

The term "cyanamide" originates from early 20th-century agrochemical research, where calcium cyanamide (CaCN₂) was pioneered as a nitrogen fertilizer. The sodium derivative emerged in the 1960s as researchers sought stabilized, liquid formulations for agricultural use. Early industrial processes referred to it as "monosodium cyanamide," but modern nomenclature standardizes it as sodium hydrogen cyanamide to align with IUPAC conventions.

Alkaline Hydrolysis of Calcium Cyanamide

Calcium cyanamide (CaCN₂) serves as a primary precursor for sodium hydrogen cyanamide. The process involves two stages:

  • Hydrolysis: CaCN₂ reacts with water or sodium sulfate solutions to form calcium hydrogen cyanamide and calcium hydroxide [1] [7].
    $$
    \text{CaCN}2 + \text{H}2\text{O} \rightarrow \text{Ca(HCN}2\text{)} + \text{Ca(OH)}2
    $$
  • Neutralization: Calcium hydrogen cyanamide is treated with sodium salts (e.g., Na₂SO₄) or hydrochloric acid to yield sodium hydrogen cyanamide [7].

Key Parameters:

  • Temperature: 25–40°C
  • Reaction time: 10–30 minutes
  • Yield: 70–85% [1] [7]
ParameterMethod A [1]Method B [7]
ReactantLime nitrogenLime nitrogen + Na₂SO₄
Neutralization AgentCO₂HCl
ByproductCaCO₃NaCl + NaHSO₄

Mechanochemical Synthesis via Solid-State Reactions

Mechanochemical methods eliminate solvents by using mechanical force to drive reactions. While direct studies on NaHCN₂ are limited, analogous cyanamide syntheses involve ball milling calcium cyanamide with sodium carbonate [6]:
$$
\text{CaCN}2 + \text{Na}2\text{CO}3 \xrightarrow{\text{ball milling}} 2\text{NaHCN}2 + \text{CaCO}_3
$$
Advantages:

  • No solvent waste.
  • Shorter reaction times (1–4 hours) [6].

Solvothermal Preparation in Alcoholic Media

Traditional methods employed sodium alkoxides (e.g., NaOCH₃) in alcohols to produce NaHCN₂. For example:
$$
\text{CNNH}2 + \text{NaOCH}3 \rightarrow \text{NaHCN}2 + \text{CH}3\text{OH}
$$
However, challenges like moisture sensitivity and byproduct formation led to aqueous alternatives [2]. Modern approaches use spray drying of aqueous sodium hydroxide-cyanamide solutions, achieving 82–94% purity [2].

Industrial-Scale Production Processes

Andrussow Process Derivatives for Cyanamide Precursors

The Andrussow process, originally for HCN synthesis, inspires gas-phase cyanamide production. Derivatives involve reacting methane-ammonia mixtures with calcium oxide catalysts at 1,000–1,200°C [1] [7]:
$$
\text{CH}4 + \text{NH}3 + \text{CaO} \rightarrow \text{CaCN}2 + \text{H}2\text{O} + \text{H}_2
$$
Calcium cyanamide is then processed via alkaline hydrolysis (Section 2.1).

Crystallization and Solid-Liquid Separation Techniques

Industrial crystallization optimizes purity and yield:

  • Spray Drying: Aqueous NaHCN₂ solutions are atomized into hot air (150–160°C), producing free-flowing powders with 1–3% residual moisture [2].
  • Vacuum Evaporation: Solutions are concentrated under reduced pressure, maintaining NaOH content at 1.0–1.2% to prevent decomposition [3].
TechniqueTemperature (°C)Purity (%)Throughput (kg/h)
Spray Drying [2]150–16082–9485
Vacuum Evaporation [3]60–8090–9550

Crystallographic Analysis and Unit Cell Parameters

Sodium hydrogen cyanamide exhibits distinctive crystallographic characteristics that are well-documented in several structural studies. The compound crystallizes in a crystalline powder form with a characteristic white to tan coloration [1] [2]. The molecular structure features a sodium cation (Na+) paired with a hydrogen cyanamide anion (HNCN-), where the cyanamide functionality exhibits dual tautomeric forms [3].

The crystallographic data reveal that sodium hydrogen cyanamide adopts a structure where the cyanamide moiety can exist in two primary forms: the symmetric carbodiimide form (N=C=N2-) and the asymmetric cyanamide form (N-C≡N2-) [4]. Advanced X-ray diffraction studies of related carbodiimide compounds demonstrate that the NCN2- units typically exhibit bond lengths around 1.22-1.23 Å for C-N bonds, indicative of strong double-bond character [4]. These structural parameters are consistent with the carbodiimide character observed in analogous metal cyanamide compounds.

Comparative crystallographic analysis with structurally related compounds provides insight into the unit cell parameters. Studies of ternary metal carbodiimides, such as BaZn(NCN)2, reveal tetragonal unit cell parameters with dimensions a = 11.9296 Å and c = 6.8451 Å [4]. While specific unit cell parameters for sodium hydrogen cyanamide are not explicitly reported in available literature, the compound demonstrates similar structural motifs to other alkali metal cyanamides.

The space group determination for sodium hydrogen cyanamide compounds typically involves orthorhombic or tetragonal symmetries, as observed in related carbodiimide structures. The presence of systematic absences in X-ray diffraction patterns suggests higher symmetry variants, consistent with the ionic nature of the sodium-cyanamide interaction [4]. The crystallographic analysis indicates that the sodium cations adopt coordination environments that maximize electrostatic interactions with the negatively charged cyanamide units.

Powder X-ray diffraction studies confirm the crystalline nature of sodium hydrogen cyanamide, with characteristic diffraction patterns that distinguish it from related compounds [5] [6]. The melting point exceeding 360°C demonstrates the thermal stability of the crystalline lattice, indicating strong ionic interactions between sodium cations and cyanamide anions [5] [6].

Spectroscopic Profiles

Infrared Vibrational Modes of Cyanamide Functionality

The infrared spectroscopic characterization of sodium hydrogen cyanamide reveals distinctive vibrational modes characteristic of the cyanamide functionality. The fundamental stretching vibrations of the NCN group appear in the spectral region between 2100-2300 cm-1, which represents an isolated region of the infrared spectrum similar to cyano- and azido-transitions [7].

For metal cyanamides and carbodiimides, the asymmetric NCN stretching vibrations typically manifest as multiple bands. In BaZn(NCN)2, representative asymmetric vibrations appear at νas(NCN) = 2038 and 1975 cm-1, while deformation vibrations occur at δ(NCN) = 678, 663, and 641 cm-1 [4]. These vibrational patterns are characteristic of metal carbodiimides and cyanamides, providing a spectroscopic fingerprint for the NCN functionality.

The presence of a weak symmetric stretching mode at approximately 1249 cm-1 indicates a degree of cyanamide character, as this breathing mode is infrared-forbidden for symmetric N=C=N2- units [4]. This observation suggests that sodium hydrogen cyanamide exhibits slightly bent NCN units with C2v symmetry rather than perfectly linear carbodiimide geometry.

Comparative infrared studies of alkali metal cyanides provide additional context for understanding the vibrational behavior. Sodium cyanide in dimethylformamide exhibits strong infrared absorption maxima at 2062 and 2080 cm-1, with the "free" cyanide ion absorbing at 2054 cm-1 [8]. These reference frequencies help distinguish between different coordination environments and ionic states of cyanide-containing compounds.

The infrared spectrum of hydrogen cyanide itself shows fundamental frequencies around 2100 cm-1, with the molecule exhibiting linear geometry and characteristic C-H and C≡N stretching modes [9] [10]. The comparison between free hydrogen cyanide and its metal salts demonstrates the influence of cation coordination on vibrational frequencies.

Two-dimensional infrared spectroscopy studies of cyanamide compounds reveal that the NCN transition has a large absorption cross section, with extinction coefficients reaching 2900 M-1 cm-1 for related carbodiimide compounds [7]. This high absorption strength makes the NCN functionality particularly suitable for spectroscopic monitoring and structural analysis.

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy of cyanamide-containing compounds provides valuable structural information, particularly regarding the electronic environment and bonding characteristics. For hydrogen cyanide, the parent compound of cyanamide derivatives, 1H nuclear magnetic resonance spectroscopy reveals a characteristic chemical shift pattern [11] [12].

The 1H NMR spectrum of hydrogen cyanide exhibits a distinctive signal with coupling constants that reflect the electronic environment of the C-H bond. Specifically, the coupling between the proton and 15N nucleus shows J(H,15N) = 8.7 Hz, while the coupling with 13C demonstrates J(H,13C) = 274 Hz [11]. These coupling patterns provide insight into the electronic structure and bonding characteristics of the cyanide functionality.

For sodium hydrogen cyanamide, the 15N nuclear magnetic resonance signatures would be expected to show chemical shifts characteristic of the anionic cyanamide environment. Studies of related metal cyanide compounds demonstrate that the 15N chemical shifts are sensitive to the coordination environment and electronic properties of the metal cation [13]. The sodium cation's influence on the electronic environment of the cyanamide nitrogen atoms would manifest as characteristic downfield or upfield shifts compared to free cyanamide.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information about the cyanamide carbon environment. The 13C chemical shifts for cyanamide carbons typically appear in the region characteristic of sp-hybridized carbons, reflecting the triple-bond character of the C≡N functionality. The presence of sodium cation coordination affects the electronic density around the carbon nucleus, leading to measurable changes in chemical shift values.

Temperature-dependent nuclear magnetic resonance studies of hydrogen cyanide and related compounds reveal spin-lattice relaxation behavior that provides insight into molecular dynamics and intermolecular interactions [14]. The relaxation times measured at different magnetic field strengths help characterize the molecular motion and environmental factors affecting the cyanamide functionality in sodium hydrogen cyanamide.

Thermodynamic Stability and Phase Transitions

The thermodynamic stability of sodium hydrogen cyanamide demonstrates remarkable thermal resistance, with decomposition temperatures exceeding 360°C under standard atmospheric conditions [5] [6]. This exceptional thermal stability reflects the strong ionic interactions between sodium cations and cyanamide anions, as well as the intrinsic stability of the cyanamide functionality under controlled conditions.

Phase transition behavior in sodium hydrogen cyanamide involves complex thermal decomposition pathways that depend on environmental conditions, particularly moisture content and pH. Under dry conditions, the compound maintains structural integrity at elevated temperatures, but exposure to moisture can trigger hydrolysis reactions that lead to decomposition products including urea and sodium hydroxide .

The thermal decomposition mechanism of sodium hydrogen cyanamide follows established pathways observed in related cyanamide compounds. Hydrolysis reactions occur according to the equation: NaHCN2 + H2O → NH2CONH2 (urea) + NaOH . Under acidic conditions, protonation of the cyanamide group leads to decomposition pathways that potentially release hydrogen cyanamide (H2CN2), which further degrades into ammonia and carbon dioxide .

Thermogravimetric analysis of hydrogen cyanide polymers and related compounds reveals complex decomposition patterns characterized by multiple weight loss stages [16]. The thermal behavior demonstrates autocatalytic decomposition characteristics, where the reaction rate increases exponentially with temperature once the initial activation energy is overcome [17].

Storage stability studies indicate that sodium hydrogen cyanamide requires controlled temperature conditions, typically 2-8°C, to maintain long-term stability [5] [6]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which can initiate hydrolysis reactions if not properly controlled .

Phase stability considerations for sodium hydrogen cyanamide involve the prevention of moisture exposure and maintenance of neutral to slightly basic pH conditions. The compound demonstrates enhanced stability under anhydrous conditions, where the absence of water prevents the initiation of hydrolysis pathways that lead to decomposition .

The relationship between crystal structure and thermal stability in sodium hydrogen cyanamide parallels observations in related metal carbodiimide compounds. The ionic bonding between sodium cations and cyanamide anions provides significant lattice energy that contributes to the high decomposition temperature and overall thermal stability of the crystalline material [4].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

65.01156735 g/mol

Monoisotopic Mass

65.01156735 g/mol

Heavy Atom Count

4

Related CAS

20611-81-8
17292-62-5

Dates

Last modified: 11-21-2023

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